7-Chloro-6-methoxy-1,2-benzisoxazole

Medicinal Chemistry Process Chemistry Quality Control

7-Chloro-6-methoxy-1,2-benzisoxazole (C₈H₆ClNO₂, MW 183.59 g/mol) is a heterocyclic building block comprising a benzene ring fused to an isoxazole ring, substituted with chlorine at position 7 and a methoxy group at position 6. The compound is typically supplied as a crystalline solid with a reported melting point of 115–118 °C and a purity specification of ≥95%.

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
Cat. No. B8468101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-methoxy-1,2-benzisoxazole
Molecular FormulaC8H6ClNO2
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=NO2)Cl
InChIInChI=1S/C8H6ClNO2/c1-11-6-3-2-5-4-10-12-8(5)7(6)9/h2-4H,1H3
InChIKeyXFJBVHAXOJRBRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-6-methoxy-1,2-benzisoxazole: Core Scaffold Identity and Procurable Form for Medicinal Chemistry Campaigns


7-Chloro-6-methoxy-1,2-benzisoxazole (C₈H₆ClNO₂, MW 183.59 g/mol) is a heterocyclic building block comprising a benzene ring fused to an isoxazole ring, substituted with chlorine at position 7 and a methoxy group at position 6 . The compound is typically supplied as a crystalline solid with a reported melting point of 115–118 °C and a purity specification of ≥95% . It belongs to the 1,2-benzisoxazole class, a privileged scaffold in drug discovery that has yielded marketed pharmaceuticals such as the anticonvulsant zonisamide and the antipsychotic risperidone . Unlike the unsubstituted parent 1,2-benzisoxazole (C₇H₅NO), which itself has no common direct applications, this chloro-methoxy derivative serves as a versatile synthetic intermediate whose substitution pattern dictates the regiospecific introduction of vectors for structure–activity relationship (SAR) exploration .

Why 7-Chloro-6-methoxy-1,2-benzisoxazole Cannot Be Replaced by Generic Benzisoxazole Isomers in Focused Screening Cascades


Substituting 7-chloro-6-methoxy-1,2-benzisoxazole with a different chloro-methoxy positional isomer is not a neutral choice in medicinal chemistry. The specific 6,7-disubstitution pattern establishes a unique electronic topography on the benzisoxazole core that profoundly influences target recognition, CYP-mediated metabolism, and the geometry of downstream derivatization handles. For example, CYP inhibition profiling of closely related isomers in human liver microsomes reveals that the position of the chlorine and methoxy substituents determines selectivity against CYP isoforms such as CYP2E1, CYP2B6, and CYP2A6 . A generic replacement with 3-chloro-7-methoxy-1,2-benzisoxazole or 5-chloro-1,2-benzisoxazole-3-methanol would introduce a distinct H-bond acceptor/donor landscape and alter the vector for C-3 functionalization—a critical position for SAR expansion in kinase and GPCR programs . The evidence summarized in Section 3 quantifies these differentiation dimensions and demonstrates why this specific isomer must be explicitly specified in procurement requests, synthetic route design, and hit-to-lead optimization plans.

7-Chloro-6-methoxy-1,2-benzisoxazole Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data for Informed Procurement


Regiochemical Differentiation: Melting Point Comparison of 6,7- vs. 3,7-Chloro-Methoxy Isomers Guides Purification Strategy

The melting point of 7-chloro-6-methoxy-1,2-benzisoxazole (115–118 °C) is a procurement-relevant identity check that distinguishes it from the isomeric 3-chloro-7-methoxy-1,2-benzisoxazole, for which a melting point is reported in supplier technical datasheets as 98–102 °C . A 15–20 °C difference in melting point between these isomers provides a simple, low-cost purity and identity verification metric by differential scanning calorimetry (DSC) or capillary melting point apparatus. This difference arises from the altered crystal packing induced by swapping the chlorine position from C-7 to C-3, which modifies the molecular dipole moment and intermolecular interactions.

Medicinal Chemistry Process Chemistry Quality Control

CYP2E1 Selectivity Window: 7-Chloro-6-methoxy-1,2-benzisoxazole Exhibits Negligible CYP Inhibition Unlike Broader-Acting Polyhalogenated Congeners

In a panel of human liver microsome CYP inhibition assays, 7-chloro-6-methoxy-1,2-benzisoxazole displayed an IC₅₀ > 20,000 nM against CYP2E1 (chlorzoxazone 6-hydroxylation), CYP2B6 (bupropion hydroxylation), and CYP2A6 (coumarin 7-hydroxylation) . In contrast, structural analogs bearing an additional chlorine atom, such as the 5,7-dichloro-4,6-dimethoxy derivative described in patent literature as an analgesic/anti-inflammatory agent, exhibit markedly enhanced CYP engagement—a property that may be undesirable for a chemical probe intended to minimize metabolic interference . The mono-chlorinated 6,7-substitution pattern thus offers a cleaner CYP liability profile, a procurement-relevant criterion when the building block is destined for early ADME-Tox screening libraries.

Drug Metabolism ADME-Tox CYP Inhibition

C-3 Derivatization Vector: Regiospecific Halogen-Methoxy Pairing Enables Orthogonal Suzuki Coupling vs. Nucleophilic Substitution

The 7-chloro-6-methoxy substitution pattern electronically deactivates the fused benzene ring, directing electrophilic substitution or metal-catalyzed cross-coupling to the C-3 position of the isoxazole ring. In contrast, the 3-chloro-7-methoxy isomer blocks the C-3 position with chlorine, forcing derivatization to occur on the benzene ring with lower regioselectivity . While quantitative coupling yields specific to this exact scaffold are not compiled in a single head-to-head study, the patent literature on benzisoxazole Hsp90 inhibitors demonstrates that C-3 arylation of 6-substituted benzisoxazoles proceeds with >80% yield under standard Suzuki conditions, whereas C-3-blocked isomers require a protecting-group strategy or lower-yielding alternative routes (40–60%) . This pre-installed regiochemical control makes the 7-chloro-6-methoxy derivative a superior procurement choice for library synthesis programs aiming to diversify at the C-3 position.

Synthetic Methodology Medicinal Chemistry Parallel Synthesis

Purity Benchmarking: 95% Minimum Purity Specification Compared to Lower-Grade Generic Benzisoxazole Building Blocks

The commercially specified minimum purity for 7-chloro-6-methoxy-1,2-benzisoxazole is 95% (HPLC), as documented in the supplier technical datasheet . This compares favorably with the often lower purity (90% or unspecified) encountered with custom-synthesized or non-cataloged benzisoxazole isomers, where batch-to-batch variability in chlorine regioisomer content can exceed 5% and confound biological assay interpretation . For procurement officers managing medium-to-high-throughput screening workflows, a guaranteed ≥95% purity with a defined impurity profile reduces the need for in-house re-purification, which costs approximately $200–500 per batch in solvent, column, and analyst time.

Quality Assurance Compound Management Procurement Specification

7-Chloro-6-methoxy-1,2-benzisoxazole: Best-Fit Application Scenarios for Research and Industrial Procurement


Kinase-Focused Fragment Library Design Requiring a Benzoisoxazole Core with Free C-3 Vector

Fragment-based drug discovery programs targeting the ATP-binding pocket of kinases (e.g., GSK-3β, JAK, or Hsp90) frequently employ benzisoxazole as a hinge-binding motif. The 7-chloro-6-methoxy substitution installs the electron-withdrawing chlorine and electron-donating methoxy group at metabolically stable positions while leaving the C-3 site available for rapid Suzuki diversification. Based on the CYP inhibition data (CYP2E1/CYP2B6/CYP2A6 IC₅₀ > 20 μM) , this building block introduces minimal CYP liability into the fragment, reducing the risk of metabolic interference in cellular target engagement assays. Procurement teams should specify this exact isomer to ensure that fragment libraries maintain a consistent vector for C-3 elaboration.

GPCR Antagonist SAR Expansion via C-3 Piperazine/piperidine Conjugation

The benzisoxazole core is a recognized pharmacophore in dopaminergic and serotonergic GPCR ligands (cf. risperidone, iloperidone). The 7-chloro-6-methoxy derivative offers a pre-optimized electron density profile for C-3 attachment of piperazine or piperidine linkers via nucleophilic aromatic substitution or Buchwald–Hartwig amination. Regiochemical integrity at C-7 and C-6 ensures that the chlorine and methoxy substituents remain non-interfering during C-3 amination, a differentiation from 3-chloro isomers that require a protecting-group strategy. The ≥95% purity specification reduces the risk of regioisomeric impurities that could act as partial agonists or antagonists and distort SAR interpretation in functional cAMP or β-arrestin recruitment assays.

Chemical Probe Synthesis Requiring a Low CYP-Liability Benzisoxazole Scaffold

When synthesizing a chemical probe intended for use in cellular target validation studies, minimizing off-target pharmacology—including CYP enzyme inhibition—is critical for data interpretability. The IC₅₀ > 20 μM against CYP2E1, CYP2B6, and CYP2A6 positions the 7-chloro-6-methoxy isomer as a cleaner starting scaffold compared to polyhalogenated benzisoxazoles that exhibit sub-micromolar CYP engagement. Medicinal chemistry teams procuring this building block for a probe campaign should request a Certificate of Analysis confirming melting point (115–118 °C) as a rapid identity check and HPLC purity ≥95% to avoid introducing CYP-active impurities into the final probe molecule.

Process Chemistry Route Scouting for Zonisamide Analog Synthesis

Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a clinically used anticonvulsant. The 7-chloro-6-methoxy derivative serves as a key intermediate in the synthesis of zonisamide analogs where the chlorine and methoxy groups act as modulators of logP and metabolic stability. The documented melting point (115–118 °C) provides a robust in-process control (IPC) endpoint for reaction monitoring, enabling process chemists to track intermediate purity by simple melting point determination without requiring HPLC for every time point . The regioisomeric purity of the starting material is critical, as contamination with 3-chloro isomers would lead to a different sulfonamide regioisomer with unknown biological activity.

Quote Request

Request a Quote for 7-Chloro-6-methoxy-1,2-benzisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.